The compound is categorized under esters and is recognized for its structural similarity to other piperidine derivatives. Methyl 3-(piperidin-3-yl)propanoate is often studied for its biological activity and serves as a building block in organic synthesis. It has been referenced in various scientific literature, indicating its relevance in both academic research and industrial applications .
The synthesis of methyl 3-(piperidin-3-yl)propanoate typically involves the esterification process. This reaction can be summarized as follows:
In industrial settings, continuous flow processes may be utilized to improve yield and efficiency. Automated systems allow for precise control over reaction parameters such as temperature and pressure, ensuring consistent product quality.
The molecular structure of methyl 3-(piperidin-3-yl)propanoate features a piperidine ring attached to a propanoate group. Key structural details include:
Methyl 3-(piperidin-3-yl)propanoate can participate in several types of chemical reactions:
The mechanism of action for methyl 3-(piperidin-3-yl)propanoate involves its interaction with biological systems, particularly in enzyme inhibition and receptor binding studies. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pH. For optimal stability, it should be stored in an inert atmosphere at low temperatures (2–8°C) .
The physical and chemical properties of methyl 3-(piperidin-3-yl)propanoate include:
These properties are essential for determining the compound's suitability in various applications .
Methyl 3-(piperidin-3-yl)propanoate has diverse applications across several fields:
The 3-substituted piperidine motif in Methyl 3-(piperidin-3-yl)propanoate hydrochloride (C₉H₁₈ClNO₂; MW 207.7 g/mol) confers distinct stereoelectronic properties critical for bioactivity. The stereochemistry at C3 influences binding affinity to chiral biomolecular targets, while the protonatable nitrogen (pKa ~10.5) facilitates salt bridge formation with anionic residues. The propanoate ester acts as a hydrogen bond acceptor and modulates lipophilicity (LogP ~2.17), enhancing blood-brain barrier penetration for CNS-targeted therapeutics [3] .
Key structural advantages include:
Table 1: Structural Properties of Methyl 3-(Piperidin-3-yl)propanoate and Related Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Methyl 3-(piperidin-3-yl)propanoate hydrochloride | C₉H₁₈ClNO₂ | 207.7 | Ester-terminated alkyl chain at C3 |
Methyl 3-(2-(4-piperidinyl)ethoxy)propanoate | C₁₁H₂₁NO₃ | 215.3 | Ether linkage enhancing flexibility |
Methyl 3-piperidin-3-yloxypropanoate | C₉H₁₇NO₃ | 187.2 | Oxygen-atom insertion at linker |
[(3S)-piperidin-3-yl]methyl propanoate | C₉H₁₇NO₂ | 171.2 | Stereospecific methylene linker |
Methyl 3-(piperidin-3-yl)propanoate serves as a critical intermediate in synthesizing compounds for synthetic lethality strategies, particularly in oncology. Its piperidine nitrogen and ester carbonyl enable participation in:
Industrial-scale synthesis employs automated reactors for N-alkylation steps, typically starting from piperidine-3-carboxylic acid derivatives. Classical routes involve aza-Michael additions between piperidine and methyl acrylate, optimized under solvent-free conditions at 100°C for 4 hours, yielding 80-90% product. Catalyst-free protocols enhance sustainability by eliminating transition metal residues [3].
Table 2: Synthetic Methods for Methyl 3-(Piperidin-3-yl)propanoate Derivatives
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Aza-Michael Addition | Piperidine + methyl acrylate, 100°C, neat | 80-90 | No solvent, high atom economy |
Fischer Esterification | 3-(Piperidin-3-yl)propanoic acid in MeOH/H⁺ | 70-85 | Simple setup, commercial precursors |
Reductive Amination | 3-Oxo-piperidine with methyl acrylate/NaBH₄ | 60-75 | Stereoselectivity control |
Enzymatic Resolution | Lipase-mediated hydrolysis | 40-50* | >99% ee achievable |
*Theoretical maximum yield for enantioselective synthesis [3]
This compound demonstrates emerging utility in targeting "undruggable" PPIs—historically challenging due to flat, extensive interfaces (1,000-6,000 Ų) lacking deep pockets. Its fragment-like properties (MW <250 Da, ≤3 H-bond donors/acceptors) enable efficient screening against PPI "hot spots": residues contributing ≥2 kcal/mol to binding energy upon mutation. Key mechanisms include:
Fragment-based drug discovery (FBDD) leverages this scaffold to address PPIs like BCL-xL/BAK and KRAS/SOS1. Screening techniques include:
Table 3: PPI Targets Amenable to Modulation via Piperidine-Based Fragments
PPI Target | Disease Association | Scaffold Utility | Development Stage |
---|---|---|---|
BCL-2/BAX | Oncogenesis | Mimics BH3 domain α-helical residues | Clinical (analogs) |
KRAS/SOS1 | Pancreatic/colorectal cancer | Binds switch-II pocket adjacent to Cys12 | Preclinical |
14-3-3/Amot-p130 | Hippo pathway regulation | Disrupts phosphorylated peptide binding groove | Hit-to-lead |
MDM2/p53 | Tumor suppression | Occupies Trp23/Phe19 subpockets | Clinical (analogs) |
The piperidine nitrogen’s basicity enables pH-dependent binding to histidine-rich PPI interfaces—a strategy exploited in tumor-selective inhibitors. Additionally, the ester moiety provides a synthetic vector for linking fragments into bivalent PPI inhibitors, as demonstrated in PROTACs targeting undruggable transcription factors [7] [8]. Machine learning models (e.g., DeepFrag, SyntaLinker) now accelerate fragment optimization, predicting growth vectors with >30% success rate in generating sub-μM PPI inhibitors from initial mM-binding fragments like Methyl 3-(piperidin-3-yl)propanoate [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: